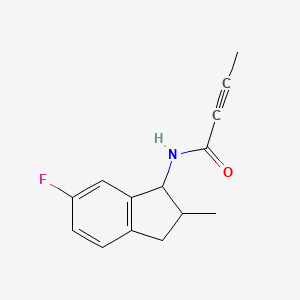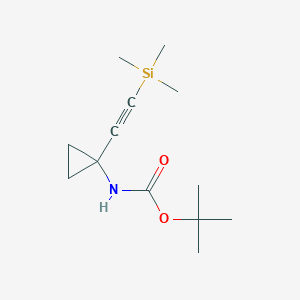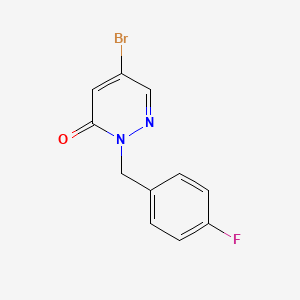![molecular formula C12H22N2O2 B2506146 Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate CAS No. 2165596-03-0](/img/structure/B2506146.png)
Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate" is a structurally complex molecule that is part of a broader class of organic compounds known for their utility in organic synthesis and potential applications in drug discovery. This molecule features a tert-butyl carbamate group attached to an azabicyclo[3.2.0]heptane framework, which is a bicyclic structure containing nitrogen. The specific stereochemistry indicated by the (1R,5R,6R) configuration suggests that this compound may have enantioselective properties, which are often sought after in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of related azabicyclic compounds has been reported in several studies. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been synthesized through efficient and scalable routes, providing a platform for further selective derivatization . Similarly, the synthesis of various diastereomers of azabicyclo[4.3.0]nonane derivatives from pyroglutamic acid has been described, showcasing the potential for creating complex bicyclic structures . These methods often involve the use of protecting groups like tert-butoxycarbonyl (Boc) to shield functional groups during the synthetic process.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a carbocyclic analogue of a protected β-d-2-deoxyribosylamine revealed the relative substitution pattern of the cyclopentane ring, which is crucial for the enantioselective synthesis of nucleotide analogues . This type of structural analysis is essential for confirming the stereochemistry and understanding the three-dimensional conformation of such molecules.
Chemical Reactions Analysis
Azabicyclic compounds can undergo various chemical transformations, making them versatile building blocks in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to behave as N-(Boc)-protected nitrones, reacting with organometallics to yield N-(Boc)hydroxylamines, which are valuable intermediates . Additionally, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrates the ability to control stereochemistry and obtain pure isomers, which is critical for the development of unnatural amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclic compounds are influenced by their molecular structure. For example, the presence of tert-butyl groups can affect the compound's solubility and reactivity. The metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate in various species, including insects and mice, has been studied, showing that oxidation occurs at the tert-butyl groups and the N-methyl group . This type of metabolic study provides insight into the stability and potential biotransformation pathways of tert-butyl carbamate derivatives.
Scientific Research Applications
Synthesis Processes and Intermediate Compounds
Synthesis of Enantiomerically Pure tert-Butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate : An efficient, scalable route for synthesizing this enantiomerically pure compound has been developed, involving significant improvements over original methods and applicable for producing kilogram amounts (Maton et al., 2010).
Preparation and Diels‐Alder Reaction of 2‐Amido Substituted Furan : Research has explored the preparation of tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate and its subsequent reactions, demonstrating its versatility in chemical synthesis (Padwa et al., 2003).
Base-Promoted Heterocyclization for Synthesis of Azabicyclo Derivatives : This research focused on synthesizing 7-azabicyclo[2.2.1]heptane and 2-oxa-4-azabicyclo[3.3.1]non-3-ene derivatives, highlighting the versatility of tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate in heterocyclic chemistry (Gómez-Sánchez et al., 2007).
Synthesis of Constrained Peptidomimetic Azabicyclo Alkane Amino Acids : This research provided a method for synthesizing azabicyclo[X.Y.0]alkane amino acids, useful for peptide-based drug discovery, using tert-butyl carbamates (Mandal et al., 2005).
Synthesis of Piperidine Derivatives Fused to a Tetrahydrofuran Ring : Research demonstrated the synthesis of tert-butyl (3aR,7aS)-3a-hydroxyhexahydrofuro[2,3-c]pyridine-6(2H)-carboxylate, illustrating the compound's potential in creating complex heterocyclic structures (Moskalenko & Boev, 2014).
Synthesis of Benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate : This synthesis, involving iodolactamization, highlights the role of tert-butyl carbamates in producing potent CCR2 antagonists (Campbell et al., 2009).
Flavin-Mediated Visible-Light [2+2] Photocycloaddition : The research demonstrated using tert-butyl carbamates for synthesizing azabicyclo[3.2.0]heptanes under visible light, a significant advancement in photocycloaddition reactions (Jirásek et al., 2017).
Synthesis of Isomorphous Crystal Structures of Chlorodiacetylene and Iododiacetylene Derivatives : This study demonstrated the creation of isostructural families of compounds, including tert-butyl carbamates, highlighting their structural versatility (Baillargeon et al., 2017).
A Scalable Synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic Acid : Demonstrates a stereoselective synthesis route highlighting the application of tert-butyl carbamates in creating complex bicyclic structures (Gan et al., 2013).
Synthesis of Spirocyclopropanated Analogues of Insecticides : Shows the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues, illustrating its application in agrochemical synthesis (Brackmann et al., 2005).
A New Enantiodivergent Synthesis of the Geissman–Waiss Lactone : Showcasing the utility of tert-butyl carbamates in synthesizing lactones, crucial for necine base production (Barco et al., 2007).
Boc-protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement : This study involves the synthesis of tert-butyl carbamate, emphasizing its role in protecting amino acids and facilitating their use in various chemical reactions (Lebel & Leogane, 2005).
Intramolecular Hydrogen Abstraction Reaction Promoted by N-radicals in Carbohydrates : Demonstrates the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems using tert-butyl carbamates, highlighting their application in carbohydrate chemistry (Francisco et al., 2003).
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-9-4-8-5-13-7-10(8)9/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGNVQRRGGYPFE-LPEHRKFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2C1CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@@H]2[C@H]1CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2506063.png)



![2-[4-Methyl-N-(1H-pyrazol-4-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2506068.png)


![(2E)-2-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2506076.png)




![3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2506084.png)
![N-[2-(dimethylamino)ethyl]-N-[(oxolan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2506086.png)